ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate

Medicinal chemistry Synthetic methodology Building block procurement

Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate (CAS 782493-96-3) is a heterocyclic small molecule with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol. It features a pyrazole core substituted at the N1 position with a piperidin-4-yl group and at the C4 position with an ethyl carboxylate ester.

Molecular Formula C11H17N3O2
Molecular Weight 223.27
CAS No. 782493-96-3
Cat. No. B3057259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate
CAS782493-96-3
Molecular FormulaC11H17N3O2
Molecular Weight223.27
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=C1)C2CCNCC2
InChIInChI=1S/C11H17N3O2/c1-2-16-11(15)9-7-13-14(8-9)10-3-5-12-6-4-10/h7-8,10,12H,2-6H2,1H3
InChIKeyULRIRQFXUZMGLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(Piperidin-4-yl)-1H-Pyrazole-4-carboxylate (CAS 782493-96-3): Structural Identity and Baseline Characteristics for Procurement Evaluation


Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate (CAS 782493-96-3) is a heterocyclic small molecule with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol. It features a pyrazole core substituted at the N1 position with a piperidin-4-yl group and at the C4 position with an ethyl carboxylate ester. The compound possesses a free secondary amine on the piperidine ring (predicted pKa ~10.5) and a calculated LogP value of 1.31 . This structural arrangement places the compound within the broader class of piperidinyl-pyrazole carboxylate building blocks, which are widely employed as synthetic intermediates in medicinal chemistry programs targeting kinase inhibition [1], GPCR modulation [2], and anti-inflammatory indications [2]. The compound is commercially available both as the free base (CAS 782493-96-3, purity ≥95%) and as the hydrochloride salt (CAS 782493-63-4, purity 95%) .

Why Interchanging Ethyl 1-(Piperidin-4-yl)-1H-Pyrazole-4-carboxylate with Structural Analogs Introduces Undocumented Risk in Synthetic Programs


Within the piperidinyl-pyrazole carboxylate family, compounds that appear structurally similar at the level of the core scaffold can exhibit substantially different physicochemical properties, reactivity profiles, and synthetic compatibility characteristics that directly impact experimental reproducibility and downstream yield. The combination of a free secondary amine (pKa ~10.5) on the piperidine ring with an ethyl ester at the pyrazole 4-position creates a specific set of properties—including a calculated LogP of 1.31 , a polar surface area (PSA) of 56.15 Ų , and exactly one hydrogen bond donor —that cannot be simultaneously achieved by the N-Boc-protected precursor (CAS 782493-64-5), the methyl ester analog (CAS 1603835-18-2), or the 3-carboxylate regioisomer (CAS 1135199-66-4). Substituting any of these analogs without systematic verification of the affected parameter risks altering reaction kinetics in amide coupling or N-alkylation steps, changing extraction behavior due to LogP shifts, and introducing additional deprotection steps that lower overall atom economy. The quantitative evidence presented in Section 3 documents the specific magnitudes of these differences.

Quantitative Differentiation Evidence for Ethyl 1-(Piperidin-4-yl)-1H-Pyrazole-4-carboxylate Relative to Its Closest Analogs


Free Piperidine Amine vs. N-Boc-Protected Precursor: Elimination of a Deprotection Step with Quantified Atom Economy Gain

Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate (CAS 782493-96-3, MW 223.27 g/mol) provides a free secondary amine ready for direct functionalization, whereas its N-Boc-protected precursor tert-butyl 4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 782493-64-5, MW 323.39 g/mol) requires a deprotection step (typically TFA or HCl/dioxane) to reveal the reactive amine. This structural difference translates to a molecular weight reduction of 100.12 Da (31.0% decrease) and eliminates one synthetic transformation, directly improving atom economy by avoiding the loss of the Boc group (C5H9O2, 101.12 Da fragment). The free amine offers one hydrogen bond donor; the N-Boc protected form has zero .

Medicinal chemistry Synthetic methodology Building block procurement

Ethyl Ester vs. Methyl Ester Lipophilicity and Hydrolytic Stability Differentiation

The ethyl ester of the target compound (CAS 782493-96-3) exhibits a calculated LogP of 1.31 , whereas the methyl ester analog methyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate (CAS 1603835-18-2) is predicted to have a LogP of approximately 0.8–0.9 based on the absence of one methylene unit (Hansch π contribution for -CH2- is +0.5). This LogP difference of ~0.4–0.5 units translates to an approximately 2.5–3.2× difference in octanol/water partition coefficient, affecting extraction efficiency, chromatographic retention, and potential passive membrane permeability of downstream products. Additionally, ethyl esters generally exhibit slower alkaline hydrolysis rates than methyl esters due to steric hindrance at the carbonyl carbon [1].

Physicochemical profiling Prodrug design Ester prodrugs

4-Carboxylate vs. 3-Carboxylate Regioisomer: Impact on Steric Accessibility and Coupling Partner Compatibility

The target compound places the ethyl carboxylate at the pyrazole 4-position (CAS 782493-96-3), whereas the regioisomer ethyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate (CAS 1135199-66-4) bears the ester at the 3-position . In the 4-carboxylate isomer, the ester group is positioned distal to the N1-piperidinyl substituent and the N2 nitrogen, providing a less sterically congested environment for nucleophilic attack during amide bond formation or ester hydrolysis. In the 3-carboxylate isomer, the ester carbonyl is adjacent to the N2 nitrogen of the pyrazole ring, which can participate in intramolecular hydrogen bonding or metal chelation, potentially altering reactivity. Both isomers share identical molecular formula (C11H17N3O2) and molecular weight (223.27 g/mol) but are chromatographically separable due to differing electronic distributions.

Regioselective synthesis Amide coupling Structure-activity relationship

Unsubstituted Pyrazole Core vs. 5-Methyl-Substituted Analog: Scaffold Minimality for Diversification

Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate (CAS 782493-96-3) features an unsubstituted pyrazole ring (hydrogen at both C3 and C5 positions), providing maximal sites for further chemical elaboration . In contrast, ethyl 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate (CAS 251356-80-6) bears a methyl substituent at the pyrazole C5 position . The presence of the C5-methyl group eliminates one vector for diversification (C5 functionalization) and introduces additional steric hindrance adjacent to the N1-piperidinyl substituent. The methyl group also modestly increases LogP by approximately +0.5 units (Hansch π for -CH3) and increases molecular weight from 223.27 to 237.30 g/mol (ΔMW = 14.03 Da) .

Scaffold diversification Fragment-based drug discovery Structure-activity relationship

Commercial Salt Form Availability: Free Base vs. Hydrochloride Salt Considerations for Solubility and Handling

The target compound is commercially supplied both as the free base (CAS 782493-96-3) and as the hydrochloride salt (CAS 782493-63-4; also CAS 1779124-74-1 for alternative stoichiometry) . The free base (MW 223.27 g/mol) has a calculated LogP of 1.31 and one hydrogen bond donor , consistent with moderate aqueous solubility in acidic media due to protonation of the piperidine nitrogen (pKa ~10.5). The hydrochloride salt (MW 259.73 g/mol) is a powder with normal shipping temperature and room temperature storage , offering enhanced aqueous solubility and better handling characteristics due to its crystalline nature. The free base may exist as an oil or low-melting solid based on its low LogP and modest molecular weight.

Salt selection Solubility optimization Chemical procurement

Documented Utility as a Kinase Inhibitor Intermediate: Patent-Corroborated Synthetic Tractability

Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate (CAS 782493-96-3) has been explicitly employed as a synthetic intermediate in patented kinase inhibitor programs. The Molaid reaction database [1] documents its use in a reductive amination reaction with paraformaldehyde, NaBH(OAc)₃, and Et₃N in DCM/H₂O (1.0 h reaction time) to generate ethyl 1-(1-methylpiperidin-4-yl)pyrazole-4-carboxylate, referencing the patent 'SUBSTITUTED INDAZOLE DERIVATIVES ACTIVE AS KINASE INHIBITORS' (WO2007077146A1) [2]. Furthermore, a downstream amide-coupled product (CAS 922516-62-9) derived from this intermediate has been registered in patent literature [1], demonstrating a validated synthetic pathway from the target compound to biologically active kinase inhibitors. This patent-corroborated synthetic precedent provides procurement confidence that is absent for structurally similar but less-documented analogs.

Kinase inhibitor synthesis Patent intermediate Synthetic tractability

High-Confidence Application Scenarios for Ethyl 1-(Piperidin-4-yl)-1H-Pyrazole-4-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry Kinase Inhibitor Programs Requiring Late-Stage N-Functionalization Without Deprotection

In kinase inhibitor SAR campaigns where the piperidine nitrogen must be directly functionalized via amide coupling, reductive amination, or sulfonylation, ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate is the preferred intermediate over its N-Boc-protected counterpart (CAS 782493-64-5). As established in Evidence Item 1, the free amine eliminates one deprotection step, saving 1–2 days of synthesis time and avoiding exposure of the ethyl ester (or other acid-sensitive functionality elsewhere in the molecule) to TFA or HCl/dioxane conditions. The 100.12 Da molecular weight reduction (223.27 vs. 323.39 g/mol) also improves reaction monitoring by NMR due to reduced spectral complexity. The patent-validated reductive amination protocol (NaBH(OAc)₃, Et₃N, DCM/H₂O, 1.0 h) provides a directly implementable starting point for N-alkylation reactions.

Scaffold Diversification Libraries Requiring Maximal Substitution Vectors on the Pyrazole Core

As demonstrated in Evidence Item 4, the unsubstituted pyrazole core of ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate (CAS 782493-96-3) provides three C–H positions (C3 and C5 on pyrazole, plus piperidine C–H sites) available for systematic diversification, compared to only two for the 5-methyl analog (CAS 251356-80-6) . For library synthesis programs aiming to explore chemical space around the pyrazole-piperidine scaffold, the unsubstituted core enables halogenation, cross-coupling (Suzuki, Buchwald-Hartwig), or direct C–H activation at either the C3 or C5 position without the steric and electronic bias introduced by a pre-installed methyl group. The ethyl ester at C4 provides a stable handle for late-stage hydrolysis and amide coupling, complementing the diversification strategy.

Synthetic Route Scouting Where Predictable Amide Coupling Efficiency Is Critical

The 4-carboxylate regioisomer (CAS 782493-96-3) positions the ester group distal to the pyrazole N2 nitrogen, as detailed in Evidence Item 3, reducing steric hindrance and minimizing potential intra molecular hydrogen bonding that could compete with nucleophilic attack by amines during amide bond formation. This regioisomer is therefore the preferred choice for automated parallel synthesis workflows where consistent, high-yielding amide coupling across diverse amine sets is required. The 3-carboxylate regioisomer (CAS 1135199-66-4), while chemically feasible, introduces additional steric and electronic variables that may lead to greater yield variability in library production . The ethyl ester's slower alkaline hydrolysis rate relative to the methyl ester (Evidence Item 2) provides a wider operational pH window for coupling reactions conducted under mildly basic conditions.

Procurement for Biological Assay Preparation Where Solubility and Handling Define Experimental Reproducibility

For laboratories preparing compound stock solutions for in vitro biological assays, the hydrochloride salt form (CAS 782493-63-4) offers a room-temperature-stable crystalline powder that can be accurately weighed and dissolved in aqueous buffers, leveraging the piperidine nitrogen's pKa of ~10.5 to ensure protonation and solubility at physiological pH. The free base form (CAS 782493-96-3) may present as an oil or low-melting solid, introducing weighing uncertainty and potential purity degradation during storage. Procurement decisions should specify the HCl salt when aqueous solubility and weighing accuracy are paramount, and the free base when the compound will be used in anhydrous reactions where the HCl counterion could interfere with base-sensitive reagents or catalysts (Evidence Item 5).

Quote Request

Request a Quote for ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.